
Eniluracil
Descripción general
Descripción
Eniluracil actúa como un inhibidor de la dihidropirimidina deshidrogenasa, una enzima responsable de la rápida degradación del 5-fluorouracilo en el cuerpo . Al inhibir esta enzima, this compound prolonga la vida media del 5-fluorouracilo, aumentando así su eficacia y reduciendo sus efectos secundarios .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Eniluracil se puede sintetizar a través de una reacción de acoplamiento de Sonogashira. Este método implica el acoplamiento de 5-yodouracilo con etilnitrilo trimetilsilano en presencia de un catalizador de paladio y un co-catalizador de cobre . La reacción se lleva a cabo típicamente en una atmósfera inerte, como nitrógeno o argón, y requiere una base, como trietilamina, para facilitar el proceso de acoplamiento .
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores de gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final . Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente para maximizar la eficiencia y minimizar la formación de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones: Eniluracil experimenta principalmente reacciones de sustitución debido a la presencia del grupo etinilo. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: this compound puede reaccionar con nucleófilos, como aminas o tioles, en presencia de una base, como hidróxido de sodio o carbonato de potasio.
Reacciones de oxidación: this compound se puede oxidar utilizando agentes oxidantes, como permanganato de potasio o peróxido de hidrógeno, en condiciones ácidas o básicas.
Reacciones de reducción: this compound se puede reducir utilizando agentes reductores, como borohidruro de sodio o hidruro de aluminio y litio, en condiciones anhidras.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de this compound N-sustituidos, mientras que las reacciones de oxidación pueden producir derivados hidroxilados o carboxilados .
Aplicaciones Científicas De Investigación
Se utiliza principalmente en combinación con 5-fluorouracilo para mejorar su eficacia terapéutica y reducir sus efectos secundarios . Eniluracil ha mostrado ser prometedor en el tratamiento de varios cánceres, incluidos el colorrectal, el de mama, el gástrico, el de cabeza y cuello, el de ovario y el carcinoma de células basales de la piel . Además, this compound se ha investigado por su potencial para mejorar la biodisponibilidad oral del 5-fluorouracilo, lo que lo convierte en una opción de tratamiento más conveniente y eficaz para los pacientes .
Mecanismo De Acción
Eniluracil ejerce sus efectos inhibiendo irreversiblemente la dihidropirimidina deshidrogenasa, la enzima responsable de la rápida degradación del 5-fluorouracilo en el cuerpo . Al inhibir esta enzima, this compound prolonga la exposición de las células tumorales al 5-fluorouracilo, aumentando así sus efectos citotóxicos . Esta inhibición también reduce la formación de metabolitos tóxicos, que pueden contribuir a los efectos secundarios asociados con la terapia con 5-fluorouracilo .
Comparación Con Compuestos Similares
Eniluracil es único en su capacidad para mejorar la eficacia terapéutica del 5-fluorouracilo al inhibir la dihidropirimidina deshidrogenasa . Otros compuestos similares incluyen capecitabina y tegafur, que también se utilizan en combinación con 5-fluorouracilo para mejorar su eficacia . this compound es distinto en su mecanismo de acción y su capacidad para mejorar la biodisponibilidad oral del 5-fluorouracilo .
Compuestos similares:
- Capecitabina
- Tegafur
- UFT (combinación de tegafur y uracilo)
El mecanismo de acción único de this compound y su potencial para mejorar el índice terapéutico del 5-fluorouracilo lo convierten en un compuesto valioso en el campo de la terapia contra el cáncer.
Actividad Biológica
Eniluracil is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU). By inhibiting DPD, this compound enhances the pharmacokinetics and therapeutic efficacy of 5-FU, making it a significant compound in cancer treatment, particularly for colorectal, breast, and pancreatic cancers.
This compound's biological activity is centered on its ability to irreversibly inactivate DPD. This inhibition leads to:
- Increased Plasma Concentration : this compound significantly raises the plasma half-life of 5-FU from approximately 15 minutes to about 5 hours, allowing for prolonged exposure to the drug in the systemic circulation .
- Enhanced Bioavailability : The compound improves the oral bioavailability of 5-FU, which is crucial for patients unable to tolerate intravenous therapy .
- Reduced Toxicity : Preclinical studies indicate that doses sufficient to inactivate over 99% of DPD are nontoxic and do not exhibit antiproliferative activity on their own .
Clinical Studies
Numerous clinical trials have assessed the efficacy and safety of this compound in combination with 5-FU. Below are key findings from significant studies:
Phase II Trials
- Colorectal Cancer :
- Pancreatic Cancer :
Safety Profile
This compound has shown a relatively low incidence of severe toxicities compared to standard chemotherapy regimens based on 5-FU. A safety analysis across three studies indicated that common adverse effects were manageable and less severe than those typically associated with 5-FU alone .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
- Bioequivalence : A study demonstrated that different oral formulations of this compound/5-FU met bioequivalence criteria, indicating consistent absorption and efficacy across formulations .
- Urinary Excretion : The urinary excretion of unchanged 5-FU was found to vary slightly among different dosing regimens, highlighting its effective systemic absorption when combined with this compound .
Case Studies
Several case studies have illustrated the practical application of this compound:
- PET Imaging Enhancement : this compound has been shown to enhance tumor visualization in PET imaging by increasing tumor accumulation of radiolabeled 5-FU, thus providing a more accurate assessment of tumor response to therapy .
- Combination Therapy : Ongoing trials are exploring this compound's role in combination with other chemotherapeutic agents like paclitaxel and docetaxel, aiming to broaden its application in various malignancies .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Eniluracil, and how does it influence the pharmacokinetics of 5-fluorouracil (5-FU)?
this compound irreversibly inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for catabolizing 5-FU. By blocking DPD, this compound prolongs the half-life and bioavailability of orally administered 5-FU, reducing interpatient variability in drug metabolism . Methodologically, researchers can validate this mechanism via in vitro enzyme inhibition assays (e.g., measuring DPD activity in hepatic lysates) and in vivo pharmacokinetic studies comparing 5-FU plasma concentrations with and without this compound co-administration .
Q. What experimental design considerations are critical for assessing this compound’s efficacy in preclinical models?
Key factors include:
- Model selection : Use tumor xenografts with documented 5-FU sensitivity to isolate this compound’s modulatory effects.
- Dose optimization : Conduct dose-ranging studies to establish the this compound:5-FU ratio that maximizes antitumor activity while minimizing toxicity.
- Control groups : Include cohorts receiving 5-FU alone, this compound alone, and vehicle controls to distinguish synergistic effects .
- Endpoint selection : Measure tumor regression rates, survival metrics, and biochemical markers (e.g., thymidylate synthase inhibition) .
Q. How can researchers ensure reproducibility in this compound studies, particularly in compound characterization?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- For new derivatives, provide NMR, HPLC purity data, and crystallographic validation.
- For known compounds, cite prior synthesis protocols and confirm identity via spectral comparison.
- Include detailed experimental procedures in supplementary materials (e.g., solvent systems, reaction temperatures) .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro DPD inhibition data and in vivo 5-FU pharmacokinetic outcomes in this compound studies?
Potential strategies:
- Cross-species validation : Assess DPD activity in human vs. animal models to identify interspecies metabolic differences.
- Tissue-specific analysis : Compare DPD inhibition in hepatic vs. tumor tissues using LC-MS/MS to quantify 5-FU and its metabolites.
- Population pharmacokinetic modeling : Incorporate covariates like genetic polymorphisms (e.g., DPYD variants) to explain variability .
Q. What methodologies are recommended for analyzing crystallographic disorder in this compound during X-ray diffraction studies?
- Symmetry-adapted ensemble models : Use computational tools (e.g., CSP software) to predict disordered configurations and validate against experimental diffraction patterns.
- Variable-temperature crystallography : Identify dynamic disorder by analyzing structural changes across temperature gradients.
- Complementary techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve ambiguous electron density maps .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?
- Feasible : Ensure access to validated DPD activity assays and preclinical models.
- Novel : Investigate this compound’s potential in overcoming 5-FU resistance mechanisms (e.g., upregulated thymidylate synthase).
- Ethical : Address tissue-specific toxicity risks (e.g., gastrointestinal vs. hematopoietic) in translational studies.
- Relevant : Align with current gaps in precision oncology, such as optimizing 5-FU dosing in DPYD-deficient populations .
Q. What statistical approaches are optimal for analyzing this compound’s bioequivalence in combination therapies?
- Two one-sided tests (TOST) : Compare 90% confidence intervals of pharmacokinetic parameters (AUC, C~max~) against predefined equivalence bounds.
- Mixed-effects modeling : Account for intersubject variability in crossover studies.
- Non-inferiority designs : Use when comparing this compound/5-FU combinations to intravenous 5-FU regimens .
Q. Methodological Resources
- Structural analysis : Reference disorder studies in this compound crystals for modeling dynamic molecular configurations .
- Bioequivalence protocols : Follow the Handbook of Bioequivalence Testing for pharmacokinetic study designs .
- Ethical frameworks : Apply FINER criteria to ensure research questions address clinically significant gaps .
Propiedades
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59989-18-3 | |
Record name | Eniluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniluracil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENILURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.